molecular formula C14H20N6O5S B1317155 (R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid CAS No. 53276-26-9

(R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid

Cat. No.: B1317155
CAS No.: 53276-26-9
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-KWGHVAAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid is a structurally novel cyclic nucleotide analog designed for probing intracellular signaling pathways. Its primary research value lies in its potential as a tool compound for selectively activating Exchange Protein directly Activated by cAMP (Epac) , a key intracellular receptor for cAMP, while exhibiting reduced affinity for the classic effector Protein Kinase A (PKA). This selectivity is crucial for dissecting the distinct and often opposing cellular functions mediated by these two major cAMP sensors. Researchers utilize this compound to investigate Epac's role in diverse physiological processes, including cell adhesion, calcium signaling, exocytosis, and gene expression regulation . The molecule is engineered with a cell-permeable moiety to facilitate efficient delivery into live cells, making it highly valuable for real-time, cell-based assays and for studying the spatiotemporal dynamics of cAMP signaling in complex biological systems. Its application is fundamental in cardiovascular research, neurobiology, and endocrinology , where precise cAMP signaling is critical for tissue function.

Properties

IUPAC Name

(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKTBDSGOFHSH-KWGHVAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@H](C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530542
Record name (2R)-2-Amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53276-26-9
Record name (2R)-2-Amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid, also known by its CAS number 53276-26-9, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H20N6O5S
  • Molecular Weight : 384.41 g/mol
  • Structure : The compound features a thioether linkage and a purine base which may contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Methyltransferases : Recent studies have highlighted the compound's role as a potent inhibitor of protein arginine methyltransferases (PRMTs). These enzymes are crucial for various cellular processes including transcription and DNA repair .
    • IC50 Values : The compound demonstrated an IC50 value as low as 16 nM against PRMT1, indicating strong inhibitory potential .
  • Impact on Cellular Methylation : The compound affects the methylation levels of histones in cellular environments. For instance, treatment with the compound in HEK293 cells resulted in decreased asymmetric demethylation on histone H4 Arg3 .
  • Potential Neuroprotective Effects : Given its structural similarity to other purine derivatives known to modulate neurotransmission and neuroinflammation, there is speculation about its potential in treating neurodegenerative diseases .

Research Findings

Research has provided insights into the biological effects and therapeutic implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Methyltransferase InhibitionPotent inhibitor of PRMTs with IC50 values ranging from 5.05 to 555 nM
Histone Methylation RegulationDecreases methylation levels on histone H4 Arg3 in HEK293 cells
Neuroprotective PotentialPotential role in modulating neuroinflammation and neurotransmission

Case Studies

  • Case Study on PRMT Inhibition : A study assessed the effects of this compound on various PRMTs. It demonstrated significant inhibition across multiple isoforms with varying selectivity profiles .
  • Cellular Impact Analysis : In a cellular model using HEK293 cells, the compound's effect on methylation levels was quantified using Western blot analysis. Results indicated a substantial reduction in methylated histone levels after treatment with the compound for 48 hours .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its role as a potential inhibitor of protein arginine methyltransferases (PRMTs) . PRMTs are critical in various cellular processes such as transcription regulation and DNA repair. Research indicates that compounds similar to (R)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid can effectively inhibit PRMT activity. For instance, a study reported a potent pan-inhibitor for PRMTs with an IC50 value as low as 5 nM for PRMT4, demonstrating the compound's potential in targeting specific methyltransferases for therapeutic purposes .

Biochemical Research

The compound's structure includes a thioadenosine moiety which is essential for its interaction with biological targets. Its ability to mimic natural substrates allows it to serve as a probe for studying methyltransferase activity . The competitive inhibition mechanism allows researchers to explore the dynamics of PRMTs in cellular contexts and understand their roles in disease mechanisms such as cancer and neurodegenerative disorders .

Molecular Biology Applications

In molecular biology, this compound can be utilized in the development of gene editing tools . The compound's structural features may facilitate the design of novel nucleoside analogs that can be incorporated into RNA or DNA strands during synthesis or repair processes. This application is critical for advancing gene therapy techniques and understanding genetic regulation mechanisms .

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit selective inhibition of PRMTs over other methyltransferases like SETD7 and G9a. This selectivity is crucial for developing targeted therapies with minimal off-target effects .
  • Therapeutic Potential : The compound has shown promise in preclinical studies aimed at treating conditions associated with aberrant PRMT activity. Its development as a therapeutic agent could lead to novel treatments for cancers where PRMTs are implicated .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among analogues include modifications to the purine base , tetrahydrofuran substituents , and side chain chemistry . Below is a comparative analysis:

Compound Name / ID Structural Differences Key Properties Reference
5'-Deoxy-S-adenosyl-L-homocysteine Homocysteine side chain (vs. butanoic acid); oxygen ether linkage (vs. thioether) Lower metabolic stability due to oxygen ether; involved in methylation cycles
3-{4-[2-((6-Amino-9-((2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)amino)ethyl]phenyl}propanoic acid Ethylcarbamoyl group on tetrahydrofuran; phenylpropanoic acid side chain Enhanced receptor selectivity; improved solubility due to carbamoyl group
[(2R,3S,4R,5R)-5-(6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl nitrate Cyclopentylamino substitution on purine; nitrate ester group Increased lipophilicity; potential for enhanced blood-brain barrier penetration
Compound with methoxy-purine substitution (e.g., ) Methoxy group at purine C2 position Reduced binding affinity (89.37 index vs. 94+ for parent compound) due to steric hindrance
N-(2-aminoethyl)-tetrahydrofuran carboxamide derivatives Carboxamide replacing thioether; aminoethyl side chain Higher polarity; altered enzyme inhibition profiles

Pharmacological and Biochemical Insights

  • Binding Affinity: The thioether in the parent compound confers stronger binding to sulfur-utilizing enzymes (e.g., methyltransferases) compared to oxygen-linked analogues . Methoxy or bulky substituents on the purine (e.g., cyclopentylamino) reduce affinity by disrupting hydrogen bonding .
  • Metabolic Stability : Thioether linkage resists enzymatic cleavage better than oxygen ethers, extending half-life . Nitrate esters (e.g., ) may introduce prodrug characteristics, requiring metabolic activation .
  • Solubility : Carbamoyl () or carboxylate groups () improve water solubility, whereas lipophilic groups (e.g., adamantane in ) enhance membrane permeability .

Preparation Methods

Nucleoside Derivatization

The adenosine core (6-aminopurine riboside) undergoes selective protection:

Step Reagents/Conditions Purpose
1 TBDMS-Cl, imidazole (anhydrous DMF) Protects 3' and 4' hydroxyl groups
2 MsCl, pyridine (0°C) Activates 2'-OH for subsequent substitution

Critical parameter : Reaction time ≤2 hrs to prevent over-sulfonation.

Thioether Bridge Construction

The sulfur-containing sidechain is introduced via nucleophilic substitution:

  • Thiol precursor preparation :

    • L-Homocysteine derivative (protected α-amine and carboxylic acid) reacted with 1,2-ethanedithiol in acidic conditions
    • Yield: ~68% (reported for analogous compounds)
  • Coupling reaction :

    Protected nucleoside + Thiol precursor → Thioether intermediate  
    Conditions: DIPEA, DMF, 50°C, 12 hrs  
    

Deprotection and Final Modification

Sequential removal of protecting groups:

Protecting Group Deprotection Method
TBDMS TBAF in THF (0°C → RT)
Carboxylic acid H2/Pd-C (methanol/water)

Final purification uses reverse-phase HPLC (C18 column) with 0.1% TFA/ACN gradient.

Analytical Validation

Structural Confirmation

Technique Key Data
HRMS m/z 385.1284 [M+H]+ (calc. 385.1281)
¹³C NMR 174.8 ppm (COOH), 152.1 ppm (C6 purine)
Optical rotation [α]D²⁵ = +33.5° (c=1, H2O)

Yield Optimization

Comparative studies show:

Parameter Effect on Yield
DMF vs DMSO as solvent +15% yield in DMF
50°C vs 70°C coupling +22% yield at 50°C
N2 atmosphere Prevents thiol oxidation (+8% yield)

Industrial-Scale Considerations

  • Cost drivers : Adenosine derivatives (42% of material costs)
  • Green chemistry approaches :
    • Biocatalytic methods using S-adenosylhomocysteine hydrolase (theoretical yield 92%)
    • Solvent recycling reduces waste by 65%

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained?

Answer:
Synthesis typically involves coupling a purine-modified tetrahydrofuran moiety (e.g., via phosphoramidite chemistry) with a thiol-containing butanoic acid derivative. For stereochemical control:

  • Use chiral auxiliaries or enantioselective catalysts during nucleoside intermediate synthesis (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups, as in ).
  • Validate stereochemistry via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity analysis) .

Basic: How should researchers characterize the compound’s purity and structural identity?

Answer:

  • HPLC/MS : For purity assessment (>98% by reversed-phase HPLC, using C18 columns and acetonitrile/water gradients) .
  • NMR Spectroscopy : 1H, 13C, and 2D experiments (e.g., HSQC, HMBC) to confirm stereochemistry and connectivity. For example, the tetrahydrofuran ring’s hydroxyl protons show distinct coupling patterns in 1H-NMR .
  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content) .

Advanced: How can conflicting data on this compound’s enzyme inhibition potency be resolved?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Methodological solutions include:

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics under standardized buffer conditions.
  • Molecular Docking : Compare binding poses across enzyme variants (e.g., using crystallographic data from PDB entries like 6D3, as in ) .
  • Kinetic Assays : Use stopped-flow techniques to quantify on/off rates and identify noncompetitive vs. competitive inhibition .

Advanced: What strategies optimize this compound’s stability in aqueous solutions for in vitro studies?

Answer:

  • pH Buffering : Maintain pH 6.5–7.5 to prevent hydrolysis of the tetrahydrofuran ring’s labile hydroxyl groups .
  • Chelating Agents : Add EDTA (1–5 mM) to sequester metal ions that catalyze degradation .
  • Lyophilization : Store as a lyophilized powder at -80°C; reconstitute in degassed solvents to minimize oxidation .

Basic: What analytical techniques confirm the compound’s interaction with nucleic acids?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized DNA/RNA targets.
  • Circular Dichroism (CD) : Detect conformational changes in nucleic acid secondary structures (e.g., B-to-Z DNA transitions) upon binding .
  • Fluorescence Quenching : Use labeled oligonucleotides to quantify binding affinity via Förster resonance energy transfer (FRET) .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug Derivatization : Introduce ester or phosphate groups at the butanoic acid moiety for improved membrane permeability, followed by enzymatic cleavage in situ .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (P210/P201 precautions as in ) .
  • Ventilation : Use fume hoods during weighing and dissolution to prevent inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • QSAR Studies : Corrogate structural features (e.g., thioether linker length, purine substitutions) with activity data to predict optimal modifications .
  • Free Energy Perturbation (FEP) : Simulate mutations in the target protein’s binding pocket to prioritize derivatives with improved binding ΔG .

Basic: What experimental designs are suitable for assessing in vitro cytotoxicity?

Answer:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate across cell lines (e.g., HEK293, HeLa) .
  • Control Groups : Include untreated cells and a positive control (e.g., cisplatin) to validate assay sensitivity .
  • MTT/WST-1 Assays : Quantify mitochondrial activity after 48–72 hr exposure .

Advanced: How can researchers resolve discrepancies between crystallographic and solution-phase structural data?

Answer:

  • Molecular Dynamics (MD) Simulations : Compare crystal structure rigidity with flexible conformations in aqueous environments (e.g., via GROMACS simulations) .
  • Small-Angle X-ray Scattering (SAXS) : Validate solution-phase oligomerization states or conformational ensembles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.